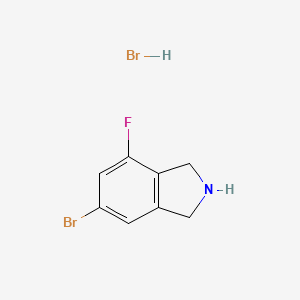

6-Bromo-4-fluoroisoindoline hydrobromide

Description

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydro-1H-isoindole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN.BrH/c9-6-1-5-3-11-4-7(5)8(10)2-6;/h1-2,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGQWFRPOCBKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC(=C2)Br)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Isoindoline Derivatives

Bromination: Bromination of aromatic amines or related heterocycles is commonly achieved by controlled addition of bromine or bromine sources (e.g., N-bromosuccinimide) under mild temperatures to avoid over-bromination. For example, bromination of 4-fluoroisoindoline precursors can be conducted in aqueous acidic media with controlled temperature (15–55 °C) to selectively introduce bromine at the 6-position.

Fluorination: Fluorine substitution is generally introduced via electrophilic fluorinating agents or by starting with fluorinated precursors. The fluorine at the 4-position of isoindoline is often introduced by using 4-fluoroaniline or fluorinated intermediates in the synthetic sequence.

Formation of Isoindoline Ring

The isoindoline ring system can be constructed via cyclization reactions involving substituted anilines and appropriate dicarbonyl compounds or via reduction of isoindole derivatives. Cyclization under reflux conditions in solvents such as ethanol or diphenyl ether at elevated temperatures (190–280 °C) is reported for related heterocycles.

Hydrobromide Salt Formation

The hydrobromide salt is typically formed by treating the free base isoindoline derivative with hydrobromic acid in ether or acetonitrile, resulting in the hydrobromide salt precipitate. This step stabilizes the compound and improves its handling and purification.

Representative Preparation Methodology

Based on analogous procedures from patents and literature on halogenated isoindoline and related compounds, the preparation of 6-Bromo-4-fluoroisoindoline hydrobromide may follow these steps:

Detailed Reaction Conditions and Optimization

Research Findings and Considerations

Purity and Yield: Optimized bromination and cyclization conditions yield high-purity 6-bromo-4-fluoroisoindoline intermediates, critical for subsequent salt formation.

Environmental and Safety Aspects: Use of aqueous acidic media and controlled temperature minimizes hazardous by-products. Industrial processes employ glass-lined reactors for corrosion resistance.

Scalability: Methods derived from industrial patents demonstrate feasibility for large-scale synthesis with consistent quality.

Analytical Confirmation: Structures confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis ensure correct substitution pattern and salt formation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoroisoindoline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-fluoroisoindoline hydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroisoindoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 6-bromo-4-fluoroisoindoline hydrobromide with analogous compounds:

Key Observations:

Core Structure :

- The isoindoline core (saturated six-membered ring) in the target compound contrasts with indole (unsaturated) or indazole (dual nitrogen atoms) cores in analogs. This difference impacts conformational flexibility and electronic properties, influencing binding to biological targets .

- The hydrobromide salt enhances water solubility compared to free bases (e.g., 6-bromo-4-fluoro-1H-indole), a critical factor in drug formulation .

- Substituent Effects: Fluorine improves metabolic stability and membrane permeability via its electronegativity and small size. Methoxy groups (e.g., in 6-bromo-4-methoxyindole) are electron-donating, altering electronic density and reactivity compared to fluorine .

Biological Activity

6-Bromo-4-fluoroisoindoline hydrobromide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be classified as an isoindoline derivative, which is characterized by its unique bicyclic structure. The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Protein Interaction : Similar compounds have been shown to affect protein-protein interactions, particularly in cancer pathways. For instance, they may inhibit the activity of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial in multiple myeloma growth .

- Ubiquitin-Proteasome Pathway Modulation : The compound may also function through the modulation of the ubiquitin-proteasome system, facilitating the degradation of target proteins involved in oncogenic processes .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-cancer Activity : Studies suggest that this compound exhibits anti-cancer properties by targeting specific signaling pathways involved in tumor growth and survival.

- Cytotoxic Effects : In vitro assays have demonstrated that it can induce cytotoxicity in various cancer cell lines, leading to reduced cell viability at certain concentrations.

- Potential as a PROTAC : The compound is being explored as a part of PROTAC (Proteolysis Targeting Chimera) strategies, which can selectively degrade proteins implicated in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Multiple Myeloma Cells : A recent study highlighted that compounds similar to this compound effectively reduced the expression levels of IKZF1 and IKZF3 in multiple myeloma cell lines, indicating potential therapeutic applications in hematological malignancies .

- Inhibition Studies : Inhibition assays showed that at concentrations ranging from 10 nM to 100 nM, the compound significantly decreased cell proliferation in various cancer models, suggesting a dose-dependent response .

Data Table: Biological Activity Summary

Q & A

Q. How does this compound compare structurally and functionally to analogs like 6-Chloro-1-cyclopropylmethylindole-4-carboxylic acid?

- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with halogen substitutions. Assess differences in lipophilicity (logP), solubility, and bioactivity using standardized assays (e.g., LogD at pH 7.4, membrane permeability in Caco-2 cells) .

Q. What novel applications emerge from modifying the isoindoline core with halogenated substituents?

- Methodological Answer : Explore applications in photopharmacology by introducing light-responsive groups (e.g., azobenzenes) adjacent to bromine/fluorine. Evaluate photoisomerization kinetics and target engagement via fluorescence anisotropy or SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.